LY274614 is a synthetic compound developed primarily for scientific research. [] It is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. [] LY274614 plays a crucial role in investigating the physiological and pathological roles of NMDA receptors in various biological processes. Its use in research aims to elucidate the implications of NMDA receptor activity in conditions like pain, epilepsy, and neurodegenerative diseases.
The synthesis of LY274614 involves a convergent route starting from (±)-m-tyrosine. [] Key steps include the preparation of three possible diastereomers of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, two with cis ring juncture and one with trans ring juncture ketones (3a-c). [] Selective hydrogenation of a tetrahydroisoquinoline intermediate (7) yields the cis ring juncture ketones. [] In contrast, consecutive dissolving metal reductions of tetrahydroisoquinoline (8) produce the trans ring juncture ketone. [] One of the ketones, 3b, with the optimal stereochemical configuration for NMDA antagonist activity, undergoes resolution via its α-methylbenzylamine salts, enabling the identification of the active optical isomer. [] This synthesis strategy facilitates the multigram-scale production of the keto esters and their subsequent resolution. []
LY274614 exhibits a rigid, bicyclic structure with a phosphonic acid group. [] This structural feature is crucial for its interaction with the NMDA receptor. Specifically, the phosphonic acid group mimics the glutamate moiety, enabling LY274614 to bind competitively to the glutamate binding site on the NMDA receptor.
While the provided abstracts do not detail specific chemical reactions of LY274614 itself, its primary reaction involves competitive binding to the NMDA receptor. This interaction is reversible, meaning LY274614 can associate and dissociate from the receptor. [] The kinetics of this binding, including association and dissociation rate constants, have been studied. []
LY274614 acts as a competitive antagonist of the NMDA receptor. [] It binds to the glutamate binding site on the receptor, preventing glutamate, the endogenous agonist, from binding and activating the receptor. [] This blockade of NMDA receptor activation leads to the observed pharmacological effects.
Pain Research: LY274614 has demonstrated efficacy in attenuating and reversing morphine tolerance in rodent models. [, ] It achieves this by modulating the development of tolerance without compromising morphine's analgesic effects. [] Notably, LY274614 exhibits a more favorable safety profile compared to the non-competitive NMDA receptor antagonist MK-801, making it a potentially valuable adjunct therapy for chronic pain management. [] Studies have shown its potential to inhibit the development of tolerance to the analgesic effects of D-Ala2, Glu4 deltorphin II, a delta 2-opioid receptor agonist. [] Further, it displays antinociceptive effects in both acute and chronic neuropathic pain models in rodents when microinjected into the dorsal raphe nucleus (DRN). []
Epilepsy Research: LY274614 has shown anticonvulsant properties, particularly when used in combination with antiepileptic drugs like carbamazepine, diphenylhydantoin, phenobarbital, and valproate magnesium. [] Studies indicate it can enhance the protective efficacy of these drugs against maximal electroshock-induced seizures in mice. []
Neuroprotection Research: Research suggests that LY274614 protects against MPTP-induced neurotoxicity in mice, indicating its potential in addressing neurodegenerative diseases like Parkinson's disease. [] It achieves this by partially but significantly attenuating striatal dopamine (DA) depletions caused by MPTP. [] Similarly, LY274614 protects against amphetamine-induced neurotoxicity in rodent models. [] Moreover, it demonstrates neuroprotective effects against excitotoxic neuronal death induced by malonate, a reversible succinate dehydrogenase (SDH) inhibitor. [] This protection is attributed to its ability to block NMDA receptor-mediated events. []
Neurobiology Research: LY274614 is instrumental in investigating the role of NMDA receptors in neuronal processes. Studies have explored its effects on c-fos expression during morphine withdrawal, highlighting its involvement in modulating neuroanatomical pathways associated with addiction and withdrawal. [] It also helps elucidate the role of NMDA receptors in modulating the behavioral consequences of stress. [] Research shows that blocking NMDA receptors with LY274614 in specific brain regions, like the ventral medial prefrontal cortex (vmPFC), can induce antidepressant-like effects. [] Furthermore, studies have examined its interaction with other neurotransmitter systems, such as the nitric oxide (NO)/cGMP pathway, providing insights into complex neuronal signaling mechanisms. []
Other Applications: LY274614 is also employed in research focusing on the micturition reflex. Studies have shown its dose-dependent inhibitory effects on bladder and sphincter activity in rats, suggesting a role for glutamatergic mechanisms in modulating bladder function. []
Optimization for Enhanced Specificity: Developing derivatives of LY274614 with improved potency and selectivity for specific NMDA receptor subtypes could lead to more targeted therapeutic interventions. []
Exploration of Synergistic Effects: Combining LY274614 with other pharmacological agents targeting different aspects of the pathways involved in pain, epilepsy, or neurodegenerative diseases could lead to novel therapeutic strategies. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7